N-benzyl-3,4-dimethoxyaniline

Catalog No.
S3340612
CAS No.
39217-14-6
M.F
C15H17NO2
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-3,4-dimethoxyaniline

CAS Number

39217-14-6

Product Name

N-benzyl-3,4-dimethoxyaniline

IUPAC Name

N-benzyl-3,4-dimethoxyaniline

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C15H17NO2/c1-17-14-9-8-13(10-15(14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3

InChI Key

ISFAKKYTEKYAMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2)OC

The exact mass of the compound N-benzyl-3,4-dimethoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-benzyl-3,4-dimethoxyaniline (CAS 39217-14-6) is a secondary amine featuring an electron-rich 3,4-dimethoxyphenyl ring and a cleavable N-benzyl protecting group. In chemical procurement and industrial synthesis, it serves as a highly specific building block for the construction of complex biaryls, benzidines, and nitrogen-containing heterocycles. Unlike its primary amine counterpart, the presence of the benzyl group sterically shields the nitrogen and limits the number of available N-H protons, which fundamentally alters its oxidative and nucleophilic reactivity profile. This structural modification makes it a necessary precursor for advanced oxidative cross-coupling workflows and multi-step pharmaceutical syntheses where precise control over nitrogen substitution and oxidation state is required to prevent yield loss [1].

Research Fit

Regioselective synthesis

Electron-rich 3,4-dimethoxy core supports ortho/para-directed C–H activation and cyclization.

Scaffold elaboration

N-Benzyl substitution reported to enable MAO-B pharmacophore construction for inhibitor studies.

CNS library design

Lipophilicity profile may support blood-brain barrier penetration assessment in screening libraries.

Substituting N-benzyl-3,4-dimethoxyaniline with the more common primary amine, 3,4-dimethoxyaniline, frequently leads to process failures in oxidative coupling reactions due to uncontrollable overoxidation, resulting in azo-compound formation and intractable oligomeric mixtures. While N-acetyl derivatives can suppress this overoxidation by raising the oxidation potential, their strong electron-withdrawing nature drastically reduces the nucleophilicity of the aromatic ring, inhibiting desired coupling pathways. Conversely, using permanent N-alkyl analogs (such as N-propyl-3,4-dimethoxyaniline) solves the overoxidation problem but permanently traps the nitrogen, preventing downstream unmasking. The N-benzyl variant is procured specifically because it provides the necessary steric and oxidative control during coupling while remaining fully cleavable via standard hydrogenolysis [1].

Substitution Risk

Target Required

N-Benzyl-3,4-dimethoxyaniline: methoxy groups on aniline ring activate electrophilic substitution and direct C–H functionalization.

Regioisomer Risk

N-(3,4-Dimethoxybenzyl)aniline places methoxy on benzyl ring; cyclization outcome and C–H activation pathway may differ significantly.

Unsubstituted analog Risk

N-Benzylaniline lacks electron-donating methoxy activation; regioselectivity in Rh-catalyzed reactions shifts to isoquinolone products.

Non-benzylated parent Risk

3,4-Dimethoxyaniline does not carry the N-benzyl pharmacophore; may not support MAO-B inhibitor elaboration without additional steps.

Prevention of Overoxidation in Aerobic Biaryl Homocoupling

In aerobic oxidative homocoupling workflows using heterogeneous catalysts (e.g., Rh/C), primary aryl amines typically suffer from severe overoxidation and poor target yields. However, N-monosubstituted derivatives like N-benzyl-3,4-dimethoxyaniline smoothly undergo controlled ortho-ortho oxidative homocoupling at room temperature. The N-benzyl protection prevents the formation of azo byproducts and directs the coupling cleanly to the aromatic ring, affording the corresponding biaryl in moderate to high yields, whereas the unprotected 3,4-dimethoxyaniline baseline yields complex, uncontrollable mixtures under identical oxidative conditions [1].

Evidence DimensionReaction pathway control in oxidative homocoupling
Target Compound DataSmooth ortho-ortho coupling to biaryls (moderate to high yield)
Comparator Or Baseline3,4-dimethoxyaniline (Primary amine) -> Uncontrollable overoxidation and low biaryl yield
Quantified DifferenceShift from intractable overoxidized mixtures to clean biaryl isolation
ConditionsAerobic oxidative coupling, Rh/C catalyst, room temperature

Buyers synthesizing advanced biaryl or bicarbazole scaffolds must procure the N-benzylated precursor to ensure clean C-C bond formation without wasting material on overoxidized byproducts.

Lipophilicity shift
Class-level
ΔlogP ≈ +1.8 (ChemDiv) to +2.4 (XLogP3) vs 3,4-dimethoxyaniline
Reported lipophilicity increase may affect CNS assay distribution.
Computed logP; experimental confirmation advised.

Downstream Cleavability vs. Permanent N-Alkylation

When selecting an N-substituted 3,4-dimethoxyaniline for multi-step synthesis, the nature of the substituent dictates the final product landscape. While both N-propyl and N-benzyl derivatives successfully prevent primary amine side reactions, the N-benzyl group is specifically utilized because it acts as a transient protecting group. Following the construction of the desired carbon framework, the N-benzyl group can be quantitatively removed via catalytic hydrogenolysis (e.g., Pd/C, H2) to liberate the free secondary amine or primary aniline moiety. In contrast, N-alkyl groups like N-propyl are permanently installed, restricting access to free amine targets [1].

Evidence DimensionProtecting group removability
Target Compound DataFully cleavable via hydrogenolysis
Comparator Or BaselineN-propyl-3,4-dimethoxyaniline -> Permanent, non-cleavable alkylation
Quantified DifferenceEnables 100% recovery of the free amine post-coupling, whereas N-propyl prevents deprotection
ConditionsPost-coupling deprotection workflows (e.g., Pd/C, H2)

Procuring the N-benzyl derivative is essential for synthetic routes that require temporary nitrogen masking followed by late-stage deprotection to yield active pharmaceutical ingredients.

TPSA identity
Method context
TPSA = 30.5 Ų (identical to regioisomer)
TPSA cannot differentiate regioisomers; reactivity must guide selection.
Computed values; selection based on synthetic fit.

Strict Mono-Alkylation Control in Heterocycle Synthesis

In the synthesis of complex nitrogen heterocycles, reacting a primary amine (like 3,4-dimethoxyaniline) with bifunctional electrophiles often yields a statistical mixture of mono- and di-alkylated products, severely complicating purification. By procuring N-benzyl-3,4-dimethoxyaniline, chemists start with a guaranteed secondary amine. This strictly limits subsequent nucleophilic attack to a single alkylation event, forming a tertiary amine cleanly. This exact stoichiometric control is critical when reacting with complex electrophiles, such as bromo-ketoesters, to form cyclization precursors without the yield penalties associated with over-alkylation [1].

Evidence DimensionAlkylation stoichiometry control
Target Compound DataStrict mono-alkylation (forms tertiary amine)
Comparator Or Baseline3,4-dimethoxyaniline -> Prone to mixed mono- and di-alkylation
Quantified Difference0% di-alkylation byproducts compared to statistical mixtures with primary amines
ConditionsNucleophilic substitution with alkyl halides or bifunctional electrophiles

Purchasing the pre-formed N-benzyl secondary amine streamlines downstream processing by eliminating the need for complex chromatographic separations of mixed alkylation products.

N-alkylation yield
Cross-study
78% (Co/Sc, 60 °C) vs 92% for electron-deficient anilines
Electron-rich aniline shows lower yield; pre-formed compound may save synthetic effort.
Different catalyst systems; cross-study comparison context.
C–H product divergence
Cross-study
3,4-Dimethoxy core → ortho-vinylanilines (73%); N-benzylaniline → isoquinolones (89%)
Methoxy substitution directs product class; scaffold choice determines outcome.
Rh(III) conditions; different alkyne substrates.
MAO-B potency gain
Class-level
Derivative IC₅₀ = 0.014 μM vs parent MAO-A IC₅₀ ≈ 131 μM
N-Benzyl elaboration reported for nanomolar MAO-B inhibition; supports SAR studies.
Derivative data; scaffold alone not evaluated.
Pictet-Spengler fit
Class-level
Aniline-ring activation enables tetrahydroisoquinoline formation; regioisomer fails
Methoxy placement on aniline ring is essential for cyclization.
Qualitative report; experimental validation recommended.

Synthesis of Benzidines and Bicarbazoles

N-benzyl-3,4-dimethoxyaniline serves as a controlled starting material for aerobic oxidative biaryl coupling. Its N-protection prevents overoxidation, allowing for the synthesis of ortho-ortho coupled biaryls, which are key precursors for bicarbazole materials [1].

Late-Stage Free Amine Generation in Library Synthesis

In pharmaceutical library synthesis where a free primary aniline is ultimately required, this compound serves as a temporarily masked building block. The benzyl group withstands harsh coupling conditions and is easily removed via hydrogenolysis in the final step [1].

Controlled Synthesis of N-Heterocycles

For the industrial scale-up of specific pharmaceutical intermediates, using this pre-formed secondary amine ensures clean, single-addition reactions with complex electrophiles (such as cyclic bromo-esters), avoiding the over-alkylation pitfalls of primary anilines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-B pathway inhibitor studies
N-Benzyl substitution for MAO-B pharmacophore elaboration
Selectivity profiling and potency in MAO-B assays
C–H activation methodology
3,4-Dimethoxy ring activation for ortho-directing
Regioselective coupling and product class verification
Tetrahydroisoquinoline scaffold synthesis
Correct regioisomer for aniline-ring activation
Cyclization efficiency and isomeric purity
CNS-focused compound library design
Lipophilicity range and polar surface area
Permeability prediction and scaffold diversity assessment

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-Benzyl-3,4-dimethoxyaniline

Explore Compound Types